molecular formula C13H15N3O2 B11378831 N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide

Cat. No.: B11378831
M. Wt: 245.28 g/mol
InChI Key: QQCIEUUZDUOEBP-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a synthetic oxadiazole derivative with the molecular formula C₁₃H₁₅N₃O₂ and a molecular weight of 245.28 g/mol . Its structure comprises a 1,2,5-oxadiazole (furazan) ring substituted at position 4 with a 4-methylphenyl group and at position 3 with a butanamide moiety. This compound is of interest in medicinal chemistry due to the oxadiazole scaffold, which is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-modulating properties .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide

InChI

InChI=1S/C13H15N3O2/c1-3-4-11(17)14-13-12(15-18-16-13)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,16,17)

InChI Key

QQCIEUUZDUOEBP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NON=C1C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with butanoyl chloride under acidic conditions to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the oxadiazole ring to more reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxadiazole ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness of this compound

The compound’s balance of a moderately lipophilic 4-methylphenyl group and a flexible butanamide chain distinguishes it from analogs. Compared to bulkier phenoxy-substituted compounds (e.g., ), it may exhibit better solubility and metabolic stability .

Biological Activity

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C12_{12}H14_{14}N4_{4}O
Molecular Weight : 230.26 g/mol
CAS Number : 898599-73-0

The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the butanamide moiety enhances its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of 4-methylphenylhydrazine derivatives with appropriate acylating agents. The general synthetic route includes:

  • Preparation of Hydrazone : Reacting 4-methylphenylhydrazine with butyric acid derivatives.
  • Cyclization : Using dehydrating agents to form the oxadiazole ring.
  • Purification : Employing recrystallization or chromatography techniques.

Antimicrobial and Antiinflammatory Effects

Recent studies have indicated that this compound exhibits significant antimicrobial and anti-inflammatory properties.

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism is believed to involve the disruption of bacterial cell wall synthesis .
  • Anti-inflammatory Activity : In vitro studies demonstrated that this compound can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in human keratinocyte cells. The suppression of these cytokines suggests potential therapeutic applications in inflammatory diseases .

Case Studies

  • In Vitro Studies : A study assessed the effects of this compound on the mRNA expression levels of IL-6 and IL-1β in LPS-induced inflammation models. Results showed a significant reduction in cytokine levels at concentrations as low as 10 µM .
  • In Vivo Studies : Animal models treated with this compound exhibited decreased levels of ALT and AST, indicating a lack of hepatotoxicity while effectively reducing inflammatory markers .

Data Tables

Biological Activity Concentration (µM) IL-6 mRNA Expression (Relative Units) IL-1β mRNA Expression (Relative Units)
This compound105.37.5
Control (LPS Only)-9.010

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